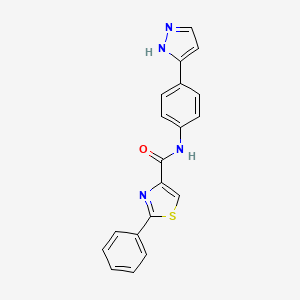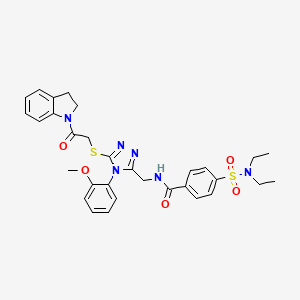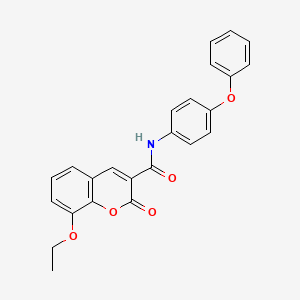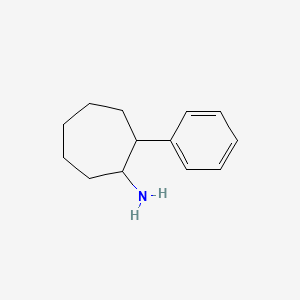
N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, also known as FPTQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including neuroscience, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors : Research by Stec et al. (2011) in the field of medicinal chemistry focused on the structure-activity relationships of PI3K/mTOR dual inhibitors. They investigated various heterocyclic analogs, including compounds similar to N-(2-fluorophenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, to improve metabolic stability (Stec et al., 2011).
Crystal Structure Analysis : Ismailova et al. (2014) conducted a study on a similar compound, focusing on its crystal structure. This research contributes to the understanding of the structural properties of such compounds, which is essential for their application in drug design and development (Ismailova et al., 2014).
Antimicrobial Activity : Anuse et al. (2019) studied the antimicrobial properties of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. Their research indicates the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019).
Anti-Cancer Activity : A study by Hammam et al. (2005) explored the anti-cancer properties of fluoro-substituted benzo[b]pyran compounds, closely related to the compound . This highlights its potential use in cancer treatment (Hammam et al., 2005).
Anti-Inflammatory Activity : Research by Sunder and Maleraju (2013) on similar compounds revealed significant anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
Chemical Synthesis and Pharmacology : Studies like those by Krauze et al. (2007) and Khalil et al. (2017) focus on the chemical synthesis and potential pharmacological applications of compounds structurally similar to this compound. These research efforts contribute to the broader understanding of these compounds in drug development (Krauze et al., 2007); (Khalil et al., 2017).
Kinase Inhibitory and Anticancer Activities : Research by Fallah-Tafti et al. (2011) indicates that N-benzyl-substituted acetamide derivatives, which are structurally similar, show Src kinase inhibitory and anticancer activities, suggesting a potential therapeutic application in cancer treatment (Fallah-Tafti et al., 2011).
Antimicrobial Nano-Materials : Mokhtari and Pourabdollah (2013) conducted research on antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, highlighting their potential in developing new antimicrobial materials (Mokhtari & Pourabdollah, 2013).
Metabolic Induction Studies : Christenson et al. (1996) explored the impact of a similar compound on hepatic metabolism, providing insights into its potential effects on thyroid hormone levels and liver function (Christenson et al., 1996).
Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) conducted synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs, indicating potential applications in cancer treatment research (Abu-Melha, 2021).
DNA and Protein Binding Studies : Research by Raj (2020) on paracetamol derivatives similar to the compound of interest delves into DNA and protein-binding interactions, which is crucial for understanding the pharmacological profile of these compounds (Raj, 2020).
ACAT-1 Inhibition : Shibuya et al. (2018) identified compounds similar to the one as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with potential therapeutic applications (Shibuya et al., 2018).
Antihistaminic Activity : Janssens et al. (1985) synthesized and evaluated the antihistaminic activity of N-heterocyclic 4-piperidinamines, which are structurally related to the compound , indicating potential uses in allergy treatment (Janssens et al., 1985).
Antibacterial Evaluation of Isoxazolinyl Oxazolidinones : Varshney et al. (2009) synthesized and evaluated the antibacterial activity of certain derivatives, providing insights into their potential use as antibacterial agents (Varshney et al., 2009).
Metabolism of SB-649868 in Humans : Renzulli et al. (2011) investigated the metabolism of a similar compound, SB-649868, in humans. This research is vital for understanding the pharmacokinetics and safety profile of these compounds (Renzulli et al., 2011).
Herbicide Analysis and Detection : Zimmerman, Schneider, and Thurman (2002) analyzed and detected herbicides structurally related to the compound , contributing to environmental science and agricultural chemistry (Zimmerman et al., 2002).
Analgesic Activity of Piperidine Analogs : Lalinde et al. (1990) explored the analgesic activity of a series of piperidine analogs, which might include compounds similar to this compound, highlighting their potential as pain relievers (Lalinde et al., 1990).
Antibacterial Agents Synthesis : Tamer and Qassir (2019) synthesized acetylenic derivatives of a substituted 1, 3, 4-thiadiazole as antibacterial agents, which could include compounds structurally similar to the compound , indicating their potential in antibacterial drug development (Tamer & Qassir, 2019).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-5-3-2-4-13(14)17/h2-5,12H,6-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKNFMDAQVTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)



